molecular formula C7H6IN3 B3219122 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine CAS No. 1190315-50-4

3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine

Cat. No.: B3219122
CAS No.: 1190315-50-4
M. Wt: 259.05 g/mol
InChI Key: DLJHAAKVNMDNMU-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with an iodine atom at the 3-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine typically involves the iodination of a pyrrolo[2,3-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of bases like potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used along with bases like potassium carbonate and solvents like toluene or DMF.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl or alkynyl derivatives.

Scientific Research Applications

3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Chemical Biology: The compound is used in the study of protein-ligand interactions and as a probe in biological assays.

    Material Science: It can be incorporated into organic electronic materials and used in the development of novel polymers.

    Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine depends on its specific biological target. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby blocking its activity and downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A similar compound with a different ring fusion pattern, often used in the synthesis of kinase inhibitors.

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biological activities, used in medicinal chemistry.

    5-azaindole: A bioisostere of indole, used in the design of azaindole-based drugs.

Uniqueness

3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine is unique due to the presence of the iodine atom, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable building block in the synthesis of diverse bioactive molecules.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJHAAKVNMDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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